molecular formula C23H27N3O B2465437 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-78-2

1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2465437
CAS RN: 847395-78-2
M. Wt: 361.489
InChI Key: MTPMRGQCRWTUIC-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic compound that’s a part of many bioactive compounds and has diverse biological and clinical applications . It’s a vital pharmacophore and privileged sub-structure in medicinal chemistry .


Synthesis Analysis

Benzimidazole and its derivatives are synthesized through various methods. For instance, one common method involves the reaction of o-phenylenediamine with a carboxylic acid .


Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having an imidazole ring (containing two nitrogen atoms at adjoining sites) attached to a benzene ring .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalysis and Synthetic Applications

  • Ruthenium complexes of amido and picolyl functionalized N-heterocyclic carbenes have been shown to catalyze one-pot tandem alcohol-alcohol coupling reactions, demonstrating the utility of these complexes in organic synthesis (Prakasham et al., 2021).
  • Pyridine functionalised N-heterocyclic carbene complexes of palladium have been described as excellent catalysts for the Heck arylation, indicating their significance in facilitating carbon-carbon bond formation (Tulloch et al., 2000).

Molecular Synthesis and Characterization

  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved using benzotriazoles, showcasing the versatility of these heterocyclic scaffolds in generating complex molecules (Katritzky et al., 2000).
  • Palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles highlights the potential for constructing biologically relevant molecules under mild conditions (Veltri et al., 2016).

Mechanistic Insights and Material Science

  • Imidazo[1,5-a]pyridine has been identified as a versatile architecture for stable N-heterocyclic carbenes, useful in the development of new catalysts and material science applications (Alcarazo et al., 2005).
  • One-dimensional spin-crossover Iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds have been investigated, revealing insights into magnetic properties and transition phenomena (Nishi et al., 2010).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. For instance, some benzimidazole derivatives have antimicrobial activity .

Future Directions

Benzimidazole and its derivatives have shown a wide variety of biological activities, making them promising candidates for the development of new drugs . Future research may focus on synthesizing new benzimidazole derivatives and investigating their biological activities.

properties

IUPAC Name

4-(1-propylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h6-9,11-12,18H,5,10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPMRGQCRWTUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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